Monogalactosyldiacylglycerol
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Overview
Description
Monogalactosyldiacylglycerol is a glycoglycerolipid predominantly found in the chloroplast membranes of photosynthetic organisms such as plants, algae, and some bacteria . It consists of a glycerol backbone with two fatty acid chains and a single galactose moiety attached to the glycerol’s third carbon. This compound plays a crucial role in the photosynthetic process by maintaining the structure and function of thylakoid membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monogalactosyldiacylglycerol is synthesized in plastids through the galactosylation of sn-1,2-diacylglycerol using uridine-diphosphate-galactose as the galactose donor. The enzyme responsible for this reaction is this compound synthase . In laboratory settings, heterologous production of this compound has been achieved using engineered strains of Saccharomyces cerevisiae, which overexpress the this compound synthase gene along with key genes from the Kennedy pathway .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in biotechnology have enabled the use of yeast cell factories for efficient production. This method involves the overexpression of codon-optimized this compound synthase genes and multi-copy integration of the expression cassette in Saccharomyces cerevisiae .
Chemical Reactions Analysis
Types of Reactions: Monogalactosyldiacylglycerol primarily undergoes hydrolysis and transesterification reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal physiological conditions.
Common Reagents and Conditions: Hydrolysis of this compound can be catalyzed by lipases, which break down the ester bonds, releasing fatty acids and glycerol. Transesterification reactions can be facilitated using alcohols and acid or base catalysts.
Major Products: The major products formed from the hydrolysis of this compound are free fatty acids, glycerol, and galactose. Transesterification reactions yield various esters depending on the alcohol used .
Scientific Research Applications
Monogalactosyldiacylglycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid bilayer formation and membrane dynamics.
Medicine: Certain this compound derivatives have shown potential as antiviral and anti-inflammatory agents.
Industry: It is used in the production of bioactive lipids and as a feed additive in aquaculture.
Mechanism of Action
Monogalactosyldiacylglycerol exerts its effects primarily by integrating into the thylakoid membranes of chloroplasts, where it helps stabilize photosystem protein complexes and facilitates efficient electron transport during photosynthesis . The enzyme this compound synthase catalyzes its formation through a single displacement S_N2 mechanism, involving the formation of an oxocarbenium ion transition state .
Comparison with Similar Compounds
Monogalactosyldiacylglycerol is often compared with other glycoglycerolipids such as digalactosyldiacylglycerol and sulfoquinovosyldiacylglycerol:
Digalactosyldiacylglycerol: Contains two galactose moieties and is also found in thylakoid membranes.
Sulfoquinovosyldiacylglycerol: Contains a sulfoquinovose moiety and is involved in the same membranes.
This compound is unique in its ability to provide a fluid environment that facilitates electron transfer during photosynthesis, making it indispensable for the photosynthetic machinery .
Properties
Molecular Formula |
C45H74O10 |
---|---|
Molecular Weight |
775.1 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropoxy]oxan-2-yl]methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C45H74O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-35-38(46)36-54-45-44(51)43(50)42(49)39(55-45)37-53-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,38-39,42-46,49-51H,3-4,9-10,15-16,21-37H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-/t38-,39-,42+,43+,44-,45-/m1/s1 |
InChI Key |
DMXAJQBHRJHXKS-QAZQWDDOSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H](COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O)O)O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC1C(C(C(C(O1)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O)O)O)O |
Origin of Product |
United States |
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